Oxcarbazepine O-Propan-1-one
Description
Properties
CAS No. |
186694-22-4 |
|---|---|
Molecular Formula |
C₁₈H₁₈N₂O₃ |
Molecular Weight |
310.35 |
Synonyms |
(1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide |
Origin of Product |
United States |
Synthetic Chemistry and Pathway Investigations of Oxcarbazepine O Propan 1 One
Novel Synthetic Methodologies for Oxcarbazepine (B1677851) O-Propan-1-one
The synthesis of Oxcarbazepine O-Propan-1-one, a derivative of the well-known anticonvulsant drug oxcarbazepine, can be approached through several synthetic routes. These methodologies can be broadly categorized into direct synthesis approaches and multi-step strategies, each with its own set of advantages and challenges.
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the propan-1-one functional group onto the oxcarbazepine scaffold in a single step. One of the primary methods for achieving this is through the acylation of a suitable precursor. For instance, the reaction of 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, a key intermediate in the synthesis of oxcarbazepine, with a propanoylating agent could yield the target compound.
The choice of the propanoylating agent and reaction conditions is critical for the success of this approach. Common propanoylating agents include propionyl chloride and propionic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and facilitate the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Propanoylating Agent | Propionyl Chloride | Propionic Anhydride | Propionic Acid |
| Base | Pyridine | Triethylamine | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (THF) | Acetonitrile (B52724) |
| Temperature | 0 °C to room temperature | Room temperature | Room temperature |
| Reaction Time | 2-4 hours | 6-8 hours | 12-16 hours |
| Yield | Moderate to High | High | Moderate |
Multi-Step Synthesis Strategies and Reaction Optimization
Multi-step synthesis strategies offer greater control over the reaction and can be optimized to improve yield and purity. A plausible multi-step route to this compound would involve the protection of other reactive functional groups on the oxcarbazepine precursor, followed by the introduction of the propan-1-one group and subsequent deprotection.
Reaction optimization is a key aspect of multi-step synthesis. This involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to identify the optimal conditions for each step. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.
Role as a Synthetic Intermediate or Precursor in Chemical Synthesis
Beyond its own potential interest, this compound can serve as a valuable synthetic intermediate for the creation of other molecules.
Derivatization Pathways and Analog Synthesis
The propan-1-one group in this compound provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of analogs with potentially different biological activities. For example, the ketone functionality can be reduced to a hydroxyl group, which can then be further functionalized.
| Reaction Type | Reagent | Product Functional Group |
| Reduction | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |
| Reductive Amination | Ammonia/Sodium cyanoborohydride | Amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Alkyl magnesium bromide | Tertiary alcohol |
Exploration of Reaction Mechanisms in Synthetic Routes
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the reaction conditions and minimizing the formation of byproducts. For the direct acylation approach, the mechanism likely involves a nucleophilic attack of the hydroxyl group of the oxcarbazepine precursor on the electrophilic carbonyl carbon of the propanoylating agent.
In-depth mechanistic studies can be carried out using techniques such as kinetic analysis, isotopic labeling, and computational modeling. These studies can provide valuable insights into the transition states and intermediates involved in the reaction, which can then be used to guide the development of more efficient and selective synthetic methods.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and their derivatives is of growing importance. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more sustainable.
Key green chemistry principles that can be applied to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents such as dichloromethane with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve atom economy. For example, using a catalytic amount of an acylation catalyst instead of a stoichiometric amount of a base.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Structural Characterization and Elucidation of Oxcarbazepine O Propan 1 One
Spectroscopic Analysis for Definitive Structural Assignment
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of Oxcarbazepine (B1677851) O-Propan-1-one, one would expect to observe distinct signals corresponding to the aromatic protons of the dibenz[b,f]azepine ring system, typically in the downfield region (δ 7.0-8.0 ppm). The protons of the propan-1-one moiety would present as a triplet for the terminal methyl group and a quartet for the adjacent methylene (B1212753) group, likely in the upfield region. The protons on the seven-membered ring would also exhibit characteristic shifts.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbons of the amide and the propan-1-one group, which would be significantly downfield. The aromatic carbons would resonate in the typical range of δ 120-150 ppm, and the aliphatic carbons of the propan-1-one and the azepine ring would appear at higher field strengths.
Interactive Data Table: Hypothetical NMR Data for Oxcarbazepine O-Propan-1-one
| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| C=O (Amide) | - | ~170 |
| C=O (Propanone) | - | ~205 |
| CH₂ (Propanone) | Quartet | ~30 |
| CH₃ (Propanone) | Triplet | ~10 |
| Azepine Ring CH₂ | Multiplet | ~50 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of this compound is 310.35 g/mol , a value that would be confirmed by the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would offer further structural insights by revealing the characteristic breakdown of the molecule, such as the loss of the propan-1-one group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide N-H stretching, the amide C=O stretching (around 1680 cm⁻¹), and the ketone C=O stretching of the propan-1-one group (around 1715 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The dibenz[b,f]azepine chromophore in this compound would be expected to exhibit strong absorption bands in the UV region, likely around 256 nm, similar to the parent compound Oxcarbazepine.
Interactive Data Table: Spectroscopic Data for Oxcarbazepine (Parent Compound)
| Technique | Characteristic Peaks/Values | Reference |
| IR (KBr, cm⁻¹) | 3425 (N-H), 1680 (C=O, amide), 1595 (C=C) | General literature values |
| UV λmax (nm) | 256 | General literature values |
Stereochemical Investigations and Isomeric Forms
The structure of this compound does not inherently contain a stereocenter, suggesting that it would not exist as enantiomers or diastereomers. However, the possibility of polymorphism, where the compound can exist in different crystalline forms, cannot be ruled out. Different polymorphs can exhibit distinct physical properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to investigate and characterize any potential polymorphic forms.
Theoretical and Computational Chemistry Studies of Oxcarbazepine O Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel derivative like Oxcarbazepine (B1677851) O-Propan-1-one, these methods provide a powerful predictive tool to estimate its behavior and characteristics before synthesis.
Electronic Structure and Molecular Orbital Theory
The electronic structure of Oxcarbazepine O-Propan-1-one can be thoroughly investigated using methods like Density Functional Theory (DFT). aip.org DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and compute electronic properties. nih.govacs.org
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. sci-hub.se For the parent compound Oxcarbazepine, and by extension its derivatives, these orbitals are typically distributed across the dibenzazepine (B1670418) ring system, indicating this core structure is central to its electronic activity. nih.gov The addition of an O-propan-1-one group would be expected to modulate the electron density and orbital energies, potentially influencing the molecule's reactivity and interaction with biological targets.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity, stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Data is hypothetical, based on typical values for similar structures calculated with DFT methods. jocpr.comsci-hub.se
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a predicted spectrum can be generated. This is invaluable for confirming the successful synthesis of a target molecule by comparing the predicted spectrum with experimental data.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. aip.orgresearchgate.net These calculations help in assigning specific vibrational modes to the observed absorption bands. For this derivative, characteristic peaks would be expected for the C=O stretching of the ketone on the azepine ring, the amide carbonyl, and the newly introduced propanone group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov These transitions are typically π → π* and n → π* in nature, originating from the aromatic rings and heteroatoms.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| ¹H NMR (ppm) | Aromatic protons (7.2-7.8), Methylene (B1212753) bridge protons (~3.5-4.5), Propanone methyl protons (~2.2) |
| ¹³C NMR (ppm) | Aromatic carbons (120-140), Ketone C=O (~170), Amide C=O (~160), Propanone C=O (~205) |
| IR (cm⁻¹) | N-H stretch (~3400), C=O stretches (1650-1710), Aromatic C=C stretches (1450-1600) |
| UV-Vis (λmax, nm) | ~250, ~290 (π → π* transitions) |
Data is hypothetical and serves as a representative prediction for the proposed structure. nih.gov
Molecular Dynamics and Conformational Analysis
While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. mdpi.com MD simulations for this compound would be performed using force fields like AMBER or GROMACS to model the molecule's movements and interactions in a simulated biological environment (e.g., in water). nih.govacs.org
A key aspect of this analysis is understanding the molecule's conformational flexibility. The seven-membered azepine ring in the dibenzazepine core is not planar and can adopt different conformations, such as a twist-boat shape. researchgate.net The specific conformation can significantly impact how the molecule fits into a biological target. nih.gov MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformations, and determine the energy barriers between them. nih.gov The addition of the O-propan-1-one substituent would introduce new rotational bonds, increasing the conformational complexity, which MD simulations are well-suited to explore.
Structure-Activity Relationship (SAR) Predictions (In Silico)
In silico SAR studies aim to predict how the structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. youtube.commdpi.com
Ligand-Target Interactions: Computational Modeling
The primary mechanism of action for Oxcarbazepine is believed to be the blockade of voltage-gated sodium channels (Nav). rndsystems.com Computational modeling, specifically molecular docking, is used to predict how Oxcarbazepine and its derivatives bind to these channels. scirp.org
A homology model or a cryogenic electron microscopy (cryo-EM) structure of the target Nav channel would be used. flinders.edu.au The hypothetical this compound molecule would then be docked into the putative binding site of the channel. These simulations calculate the most favorable binding pose and estimate the binding affinity (e.g., binding free energy). The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding pocket. mdpi.comdrugtargetreview.com Studies on similar compounds suggest that interactions with aromatic residues (like phenylalanine or tyrosine) and hydrogen bonding involving the carboxamide group are critical for binding. scirp.org
Prediction of Potential Binding Sites and Mechanisms (Molecular Level)
Beyond confirming interactions with known targets like Nav channels, computational methods can predict potential new binding sites or even off-target interactions. chemrxiv.org Techniques such as blind docking, where the ligand is allowed to search the entire surface of a protein, can identify alternative binding pockets.
MD simulations of the ligand-protein complex, initiated from a docked pose, are essential to assess the stability of the predicted interactions over time. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and can elucidate the molecular-level mechanism of action. For instance, simulations might show that the binding of this compound stabilizes the inactivated state of a sodium channel, thus explaining its anticonvulsant effect at a dynamic, molecular level. nih.govfrontiersin.org
Table 3: Predicted Key Interactions for this compound with a Voltage-Gated Sodium Channel (Hypothetical)
| Interacting Residue (Hypothetical) | Interaction Type | Predicted Role in Binding |
|---|---|---|
| Phenylalanine | π-π Stacking | Anchoring the dibenzazepine core in a hydrophobic pocket |
| Tyrosine | Hydrogen Bond | Interaction with the carboxamide group |
| Leucine/Isoleucine | Hydrophobic Interaction | Stabilizing the propanone substituent |
| Asparagine | Hydrogen Bond | Interaction with the ketone oxygen on the azepine ring |
Data is hypothetical, based on common interactions observed for channel-blocking drugs. scirp.orgflinders.edu.au
Computational Predictions of Physicochemical Parameters Relevant to Research
Computational chemistry serves as a powerful tool in modern drug discovery and development, offering methods to predict the physicochemical properties of molecules, which are crucial for assessing their potential behavior and viability as therapeutic agents. These in silico methods can provide valuable insights into parameters such as solubility, lipophilicity, and molecular size, often before a compound is synthesized, thereby saving significant time and resources.
However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on this compound. This compound is identified primarily as an impurity of the anticonvulsant drug Oxcarbazepine, with the assigned CAS number 186694-22-4 and molecular formula C18H18N2O3. While it is available as a reference standard for analytical and quality control purposes, dedicated research into its computational and theoretical properties does not appear to be publicly available.
Consequently, there are no published research findings or data tables detailing the computationally predicted physicochemical parameters for this compound. Although various software and computational models exist for predicting properties like those listed in the table below, the results of such analyses for this specific molecule have not been reported in peer-reviewed literature. The generation of such data would require a dedicated computational study to be performed.
For illustrative purposes, the following table outlines the types of physicochemical parameters that are commonly predicted in computational studies. It is important to emphasize that the values for this compound are not available in published research.
Table 1: Examples of Computationally Predicted Physicochemical Parameters (Data Not Available for this compound)
| Parameter | Description | Predicted Value |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Data Not Available |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Data Not Available |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | Data Not-Available |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | Data Not Available |
| Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | Data Not Available |
| Aqueous Solubility (logS) | The logarithm of the molar solubility of the compound in water. | Data Not Available |
| pKa | The acid dissociation constant, indicating the acidity or basicity of a compound. | Data Not Available |
Without dedicated computational research on this compound, any discussion of its specific physicochemical parameters remains speculative. The application of theoretical models would be necessary to generate the data required for a comprehensive understanding of this molecule's properties from a computational standpoint.
Analytical Method Development and Validation for Research Applications of Oxcarbazepine O Propan 1 One
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
The development of HPLC and UHPLC methods would be the primary approach for the separation and quantification of Oxcarbazepine (B1677851) O-Propan-1-one in bulk drug substances and pharmaceutical formulations. Research would be needed to establish optimal chromatographic conditions, including the selection of a suitable stationary phase (e.g., C18, cyano columns), mobile phase composition (typically a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. Validation studies would be required to demonstrate the method's specificity, linearity, accuracy, precision, and robustness for this particular compound.
Gas Chromatography (GC)
Gas chromatography could be explored as an alternative technique. However, given the molecular weight and polarity of Oxcarbazepine O-Propan-1-one, it might require derivatization to enhance its volatility and thermal stability for GC analysis. Method development would focus on selecting an appropriate column, temperature programming, and detector (such as a flame ionization detector - FID).
Chiral Chromatography for Enantiomeric Separation
As related compounds of Oxcarbazepine can be chiral, the potential for enantiomers of this compound would necessitate the development of chiral chromatographic methods. This would involve screening various chiral stationary phases to achieve enantiomeric separation and subsequent validation of the method for the quantification of each enantiomer.
Hyphenated Techniques for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS would be a powerful tool for the unambiguous identification and highly sensitive quantification of this compound, especially at trace levels. Method development would involve optimizing the liquid chromatography separation, followed by the fine-tuning of mass spectrometry parameters, including the ionization source (e.g., electrospray ionization - ESI), and defining specific mass transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for both quantification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Should a suitable GC method be developed, its hyphenation with mass spectrometry would provide definitive structural confirmation of the analyte. The mass spectrum of this compound would serve as a fingerprint for its identification.
Until dedicated research on the analytical methodologies for this compound is conducted and published, a comprehensive and scientifically validated article on this specific topic cannot be provided.
Based on a comprehensive review of available scientific literature, there is no specific chemical entity identified as "this compound." The search results consistently refer to Oxcarbazepine and its well-documented derivatives, metabolites, and process-related impurities.
Therefore, it is not possible to provide an article on the analytical method development and validation for "this compound" as the compound itself is not described in the provided research.
To fulfill the user's request for an article structured around the provided outline, information would need to be available for the specific compound . The extensive data found relates to Oxcarbazepine, its active metabolite (10-monohydroxy derivative or MHD), and various identified impurities, but not "this compound".
Should the user be interested in the analytical methods for Oxcarbazepine or its known derivatives, a detailed article could be generated based on the available search results. However, adhering strictly to the subject of "this compound" prevents the creation of the requested content.
Chemical Stability and Degradation Pathways of Oxcarbazepine O Propan 1 One
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on Oxcarbazepine (B1677851) O-Propan-1-one are not extensively available in the public domain, the degradation behavior of its parent compound, Oxcarbazepine, provides a foundational understanding. It is important to note that the stability of Oxcarbazepine O-Propan-1-one may differ due to the presence of the O-propan-1-one group.
Generally, forced degradation of Oxcarbazepine has been investigated under several conditions as mandated by regulatory guidelines. These studies involve subjecting the compound to acid, base, oxidative, photolytic, and thermal stress to induce degradation.
Acid and Base Hydrolysis: Under acidic conditions (e.g., using hydrochloric acid), Oxcarbazepine shows a certain level of degradation. jocpr.comrjptonline.org In contrast, it is found to be highly labile to basic conditions (e.g., using sodium hydroxide), leading to significant decomposition. jocpr.comnih.gov One study observed 13.53% degradation in acidic media, while complete degradation was noted in a basic medium. jocpr.com Another study reported 26.8% degradation under acidic stress and 44.6% under alkaline stress. rjptonline.org
Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide, results in the degradation of Oxcarbazepine. jocpr.comresearchgate.net Some studies have shown complete degradation of the parent drug under oxidative conditions. jocpr.com However, other research indicates that Oxcarbazepine is relatively resistant to oxidation, with only minor degradation observed (2.5%). rjptonline.org
Photolytic and Thermal Degradation: The stability of Oxcarbazepine under photolytic and thermal stress has also been evaluated. In some studies, the compound was found to be relatively stable to both light and heat. nih.gov For instance, minimal degradation of 0.3% was observed under thermal stress, and 1.5% under photolytic conditions. rjptonline.org Public assessment reports also indicate that Oxcarbazepine is not photosensitive. geneesmiddeleninformatiebank.nl
| Stress Condition | Reagent/Condition | Observed Degradation of Oxcarbazepine | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1.0 N HCl | 13.53% | jocpr.com |
| Acid Hydrolysis | 5N HCl, 60°C, 30 min | 26.8% | rjptonline.org |
| Base Hydrolysis | 0.1 N NaOH | Complete Degradation | jocpr.com |
| Base Hydrolysis | 5N NaOH, 60°C, 30 min | 44.6% | rjptonline.org |
| Oxidative Degradation | Hydrogen Peroxide | Complete Degradation | jocpr.com |
| Oxidative Degradation | 30% H₂O₂, 60°C, 30 min | 2.5% | rjptonline.org |
| Thermal Degradation | Solid State | Stable | nih.gov |
| Thermal Degradation | 60°C, 30 min | 0.3% | rjptonline.org |
| Photolytic Degradation | Solid State | Stable | nih.gov |
| Photolytic Degradation | UV radiation, 254 nm, 24 hours | 1.5% | rjptonline.org |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a pharmaceutical product. For Oxcarbazepine, several degradation products have been identified following forced degradation studies. While the specific degradation products of this compound are not detailed in the available literature, insights can be drawn from the degradation of the parent compound.
Upon degradation, various related substances and impurities of Oxcarbazepine can be formed. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these products. jocpr.com
| Degradation Condition | Identified Degradation Products of Oxcarbazepine | Characterization Technique |
|---|---|---|
| Base Hydrolysis | Multiple unidentified products | RP-HPLC-PDA jocpr.com |
| Oxidative Degradation | Multiple unidentified products | RP-HPLC-PDA jocpr.com |
| Various | CGP 26202, GP 47705, CGP 18671, G 32883, GP 47703, GP 51045 | UHPLC with UV detection wikipedia.org |
Mechanistic Elucidation of Degradation Reactions
Understanding the mechanisms of degradation is key to predicting the stability of a compound and developing strategies to mitigate degradation. The degradation pathways of Oxcarbazepine likely involve the hydrolysis of the amide bond and oxidation or rearrangement of the dibenzazepine (B1670418) ring.
For this compound, the presence of the additional ester-like linkage (O-propan-1-one) would introduce another potential site for hydrolysis, both under acidic and basic conditions. This could lead to the formation of Oxcarbazepine and propionic acid or related derivatives. The ketone group on the dibenzazepine ring is also a site for potential reactions.
Environmental Fate and Transformation Studies
The environmental fate of pharmaceuticals is a growing area of concern. Studies on the environmental presence and transformation of Oxcarbazepine indicate its detection in wastewater and surface water. nih.gov The transformation of Oxcarbazepine in the environment can occur through various processes, including biodegradation and photodegradation.
In wastewater treatment plants, the removal of Oxcarbazepine can be variable. nih.gov Some studies suggest that it is more biodegradable than the related compound Carbamazepine. The transformation of Oxcarbazepine under different water disinfection processes, such as ozonation, chlorination, and UV irradiation, has been investigated. nih.gov These processes can lead to the formation of various transformation products. For instance, ozonation can lead to by-products through electrophilic substitution, N-heterocyclic ring cleavage, and hydroxylation.
| Environmental Matrix | Process | Observations for Oxcarbazepine | Reference |
|---|---|---|---|
| Wastewater Treatment Plants | Biodegradation | Variable removal (24% to 73%) | nih.gov |
| Water Disinfection | Ozonation | Formation of multiple transformation products | jyoungpharm.org |
| Water Disinfection | Chlorination | Relatively rapid reaction | nih.gov |
| Water Disinfection | UV Irradiation | Slow reaction rate | nih.gov |
In Vitro and Pre Clinical Mechanistic Investigations Non Human System Focused
Enzymatic Biotransformation Studies (Non-Human, In Vitro)
Identification of Enzymatic Pathways
There are no available in vitro studies that have identified the specific enzymatic pathways involved in the biotransformation of Oxcarbazepine (B1677851) O-Propan-1-one. Research on the structurally related compound, Oxcarbazepine, has shown that it is extensively metabolized by cytosolic reductases. clinpgx.org However, it is not scientifically accurate to extrapolate these findings to Oxcarbazepine O-Propan-1-one without direct experimental evidence.
Characterization of Metabolites (Non-Clinical)
No non-clinical studies have been published that characterize the metabolites of this compound. Therefore, a data table of its potential metabolites cannot be generated.
Molecular Interaction Studies
Receptor Binding Assays (In Vitro)
There is no publicly available data from in vitro receptor binding assays for this compound. Consequently, its binding affinity for various receptors is unknown. For the related compound, Oxcarbazepine, and its active metabolite, no significant interactions with brain neurotransmitter or modulator receptor sites have been demonstrated. droracle.aifda.gov
Enzyme Inhibition/Activation Studies (In Vitro)
Information regarding the potential of this compound to inhibit or activate specific enzymes is not available in the scientific literature. Studies on Oxcarbazepine have indicated that it is a weak inducer of CYP3A4 and a weak inhibitor of CYP2C19. nih.gov However, these properties cannot be attributed to this compound without dedicated in vitro studies.
Cell-Based Assays for Mechanistic Understanding (Non-Human Cell Lines)
There are no published studies that have utilized non-human cell lines to investigate the mechanism of action of this compound. Research on Oxcarbazepine and its active metabolite has been conducted in various cell lines, including polarized cell lines like MDCKII and LLC, to study its transport by P-glycoprotein. scispace.comnih.gov Similar cell-based investigations for this compound have not been reported.
A thorough investigation for scientific literature regarding the chemical compound "this compound" (CAS Number: 186694-22-4) reveals a significant lack of published research data. While the existence of this specific chemical entity is confirmed through chemical supplier databases and PubChem, there is no available information in peer-reviewed scientific journals or other scholarly sources that addresses the topics specified in the requested article outline.
Specifically, searches for in vitro and pre-clinical mechanistic investigations, including cellular uptake and efflux mechanisms, subcellular localization studies, and the development of research tools and probes based on "this compound," did not yield any relevant results.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:
7.3.1. Cellular Uptake and Efflux Mechanisms (In Vitro)7.3.2. Subcellular Localization Studies7.4. Development of Research Tools and Probes based on this compound
Without any foundational research on this specific compound, any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, authoritative sources.
Significance in Pharmaceutical Research and Development of Oxcarbazepine Non Clinical
Role as a Reference Standard for Quality Control and Impurity Profiling
Oxcarbazepine (B1677851) O-Propan-1-one serves as a vital reference standard in the quality control of Oxcarbazepine. synthinkchemicals.com Pharmaceutical secondary standards are essential for providing a cost-effective and convenient alternative to in-house working standards for pharmaceutical laboratories and manufacturers. sigmaaldrich.com The impurity profile of a drug substance is a critical component of its quality assessment, and the presence of impurities can impact both the safety and efficacy of the final pharmaceutical product. jopcr.comjopcr.com
The use of Oxcarbazepine O-Propan-1-one as a certified reference material (CRM) allows for the accurate identification and quantification of this specific impurity in batches of Oxcarbazepine. These reference standards are supplied with validated analytical data, including NMR, MS, and HPLC purity, ensuring their suitability for GMP-compliant quality control. synthinkchemicals.com By comparing the analytical results of a test sample to the known standard of this compound, pharmaceutical manufacturers can ensure that the level of this impurity remains within the stringent limits set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.comsigmaaldrich.com
Table 1: Application of this compound as a Reference Standard
| Application Area | Purpose |
|---|---|
| Quality Control | To identify and quantify the presence of this compound in raw materials and finished products. |
| Impurity Profiling | To establish a comprehensive profile of potential impurities in Oxcarbazepine, aiding in the control of the manufacturing process. synthinkchemicals.comjopcr.com |
| Method Validation | To validate the accuracy and precision of analytical methods developed for the detection of impurities. sphinxsai.com |
| Regulatory Compliance | To demonstrate to regulatory authorities that the levels of specific impurities are consistently controlled. synthinkchemicals.comjopcr.com |
Contribution to Stability Studies of Active Pharmaceutical Ingredients (APIs) and Formulations
Stability testing is a cornerstone of pharmaceutical development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. almacgroup.com this compound plays a crucial role in these studies as a potential degradation product. synthinkchemicals.com
During forced degradation studies, the API and its formulations are subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation to identify potential degradation products. nih.govresearchgate.net The appearance of this compound under such conditions would necessitate its monitoring in formal stability studies. A well-characterized standard of this compound is essential to track its formation and quantify its levels over the proposed shelf-life of the drug product. almacgroup.comgeneesmiddeleninformatiebank.nl This data is critical for establishing appropriate storage conditions and shelf-life for both the API and the finished pharmaceutical product. geneesmiddeleninformatiebank.nl
Utility in Process-Related Impurity Identification and Control
Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, and by-products of the chemical synthesis process. synthinkchemicals.comjopcr.com this compound can be a process-related impurity, and its identification and control are paramount for ensuring the safety and efficacy of Oxcarbazepine. jopcr.comjopcr.com
The synthesis and characterization of potential process-related impurities like this compound are crucial for understanding the manufacturing process. jopcr.com By having a pure sample of this compound, process chemists can investigate the specific reaction steps where it might be formed. This knowledge allows for the optimization of the synthetic route to minimize or eliminate the formation of this impurity, leading to a more robust and controlled manufacturing process. jopcr.com
Applications in Genotoxicity Studies (Pre-clinical, Assay Development)
Studies have investigated the genotoxic effects of Oxcarbazepine and its metabolites. nih.gov Research has shown that both Oxcarbazepine and its metabolites have the potential to be cytotoxic, cytostatic, and genotoxic in human peripheral blood lymphocyte cultures. nih.gov This underscores the importance of evaluating all related substances, including potential impurities like this compound, for their genotoxic risk. fda.gov In vitro tests such as the Ames test, chromosomal aberration assay, and micronucleus test are typically employed to assess the potential of a compound to cause genetic damage. nih.gov The availability of a pure standard of this compound is a prerequisite for conducting these vital pre-clinical safety studies.
Development of Analytical Strategies for Related Substances in Drug Substance and Products
The development and validation of robust analytical methods are essential for the routine quality control of drug substances and products. semanticscholar.orgresearchgate.net These methods must be capable of separating, detecting, and quantifying the API from its related substances, including impurities like this compound. sphinxsai.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common techniques used for this purpose. semanticscholar.orgsemanticscholar.org A reference standard of this compound is indispensable for the development and validation of these analytical methods. pharmacophorejournal.com It is used to determine key validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sphinxsai.comnih.gov The ability to accurately quantify this compound ensures that the drug product consistently meets its quality specifications. semanticscholar.org
Table 2: Role of this compound in Analytical Method Development
| Validation Parameter | Role of Reference Standard |
|---|---|
| Specificity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including impurities. nih.gov |
| Linearity | To establish a linear relationship between the concentration of the impurity and the analytical response. pharmacophorejournal.com |
| Accuracy | To determine the closeness of the test results to the true value by spiking known amounts of the standard into the sample matrix. sphinxsai.com |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmacophorejournal.com |
| Limit of Detection (LOD) | To determine the lowest amount of the impurity that can be detected but not necessarily quantitated as an exact value. sphinxsai.com |
| Limit of Quantification (LOQ) | To determine the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. sphinxsai.com |
Future Research Directions and Emerging Methodologies
Advanced Spectroscopic Techniques
The structural elucidation of complex novel molecules like an oxcarbazepine (B1677851) derivative would heavily rely on cutting-edge spectroscopic methods. While standard techniques like 1D/2D NMR and mass spectrometry would provide the foundational characterization, more advanced approaches would be necessary to understand its three-dimensional structure and interactions in complex biological systems.
For instance, solid-state NMR (ssNMR) could be employed to study the compound in a solid, crystalline, or amorphous state, providing insights into its polymorphism, which can significantly impact its solubility and bioavailability. Furthermore, if this derivative is found to interact with larger biological assemblies, such as ion channels or enzymes, cryo-electron microscopy (cryo-EM) could offer near-atomic resolution visuals of these interactions. This would be invaluable in understanding its mechanism of action and for structure-based drug design.
Application of Artificial Intelligence and Machine Learning in Predictive Chemistry and SAR
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For a novel compound like "Oxcarbazepine O-Propan-1-one," these computational tools could be applied in several ways. Predictive models could be developed to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on its chemical structure, thereby reducing the need for extensive early-stage animal testing.
Microfluidics and Miniaturization in Synthesis and Analysis
The synthesis and analysis of novel chemical entities can be significantly streamlined through the use of microfluidics and miniaturized systems. These "lab-on-a-chip" technologies allow for chemical reactions to be performed on a microscale, which offers several advantages. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and purities. The small scale also reduces the consumption of expensive reagents and the generation of chemical waste, making the process more cost-effective and environmentally friendly.
In the context of "this compound," microfluidic platforms could be designed for its high-throughput synthesis and for the rapid screening of its biochemical and cellular activities. This miniaturization would enable a large number of experiments to be conducted in parallel, significantly accelerating the early phases of drug development.
Integration of Omics Technologies for System-Level Mechanistic Insights (In Vitro/Non-Human)
To gain a comprehensive understanding of the biological effects of a novel oxcarbazepine derivative, a systems-level approach integrating various omics technologies would be essential. In vitro studies using relevant cell lines (e.g., neuronal cells) or non-human model organisms could be conducted to elucidate its mechanism of action.
Proteomics: This would involve analyzing the changes in the entire protein landscape of a cell or organism upon exposure to the compound. This could reveal the direct protein targets of the drug and downstream signaling pathways that are affected.
Metabolomics: By studying the changes in the metabolome, researchers could understand how the compound alters cellular metabolism. This can provide insights into both its therapeutic effects and potential off-target effects.
Transcriptomics: Analyzing the changes in gene expression (the transcriptome) would provide a broad overview of the cellular response to the new molecule.
Q & A
Q. Table 1: Validation Parameters for UHPLC Method
| Parameter | Oxcarbazepine | Degradation Products |
|---|---|---|
| Linearity Range (R²) | 2.4–3.60 mg/mL (0.999) | 0.6–1.3 µg/mL (≥0.995) |
| Mean Recovery (%) | 101.8 | 95.9–103.3 |
| LOQ (µg/mL) | 0.60 | 0.60–1.30 |
Advanced: How can UHPLC methods be optimized to resolve co-eluting degradation products of Oxcarbazepine under varying storage conditions?
Methodological Answer:
To address co-elution, adjust the gradient program by increasing the acetonitrile percentage incrementally (e.g., 20% to 50% over 10 minutes) while monitoring column efficiency. Use design of experiments (DoE) to evaluate factors like pH (2.5–4.5), column temperature (25–40°C), and particle size (1.7–2.2 µm). For thermally labile degradation products (e.g., G 32883), lower column temperatures (25°C) improve resolution. Validate robustness using forced degradation studies (acid/base hydrolysis, oxidative stress) and confirm peak purity via diode-array detection (DAD) .
Basic: What are the key degradation pathways and stability concerns for Oxcarbazepine in formulated products?
Methodological Answer:
Oxcarbazepine degrades primarily via hydrolysis (forming CGP26202) and oxidation (yielding GP47705). Stability is temperature-sensitive: storage above 30°C accelerates degradation. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life. Excipients like antioxidants (e.g., ascorbic acid) reduce oxidative degradation, while desiccants (e.g., silica gel) mitigate hydrolysis. Monitor degradation using the UHPLC method described in Table 1 .
Advanced: How can researchers resolve contradictions in clinical efficacy data between Oxcarbazepine and carbamazepine for refractory epilepsy?
Methodological Answer:
Apply meta-regression analysis to adjust for confounding variables (e.g., dosing regimens, patient demographics). For example, systematic reviews show Oxcarbazepine reduces seizure frequency by 50% in refractory cases (RR: 1.48 vs placebo) but lacks superiority over carbamazepine. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to compare Cmin concentrations: Extended-release Oxcarbazepine (OXC-XR qd) achieves comparable efficacy to carbamazepine at equivalent doses (1200–2400 mg/day) .
Basic: What safety protocols are critical for handling Oxcarbazepine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols (P271).
- Spill Management: Collect solids with static-free tools, store in sealed containers, and dispose via hazardous waste protocols (P302+P352) .
Advanced: What statistical approaches are recommended for bridging pharmacokinetic data between immediate-release (IR) and extended-release (XR) Oxcarbazepine formulations?
Methodological Answer:
Employ non-linear mixed-effects modeling (NONMEM) to simulate steady-state Cmin concentrations. For pediatric populations, use allometric scaling to adjust for body weight. FDA approval of OXC-XR was based on a model showing equivalence to OXC-IR bid at matched doses (e.g., 2400 mg qd vs 1200 mg bid), validated in studies 804P103, 804P301, and 804P107 .
Basic: What pharmacopeial standards govern the assay of Oxcarbazepine in drug substances?
Methodological Answer:
The USP protocol specifies isocratic HPLC with a C18 column, mobile phase (e.g., methanol:water 60:40), and UV detection at 254 nm. Calculate purity using the formula:
\text{% Purity} = \frac{C_S}{C_U} \times \frac{r_U}{r_S} \times 100
where and are standard and sample concentrations, and , are peak responses .
Advanced: How can study design frameworks (e.g., FINER, PICO) improve clinical trials on Oxcarbazepine for pediatric populations?
Methodological Answer:
Apply the FINER criteria to ensure feasibility (e.g., weight-based dosing), novelty (e.g., PK in children <6 years), and relevance (e.g., long-term cognitive outcomes). Using PICO :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
